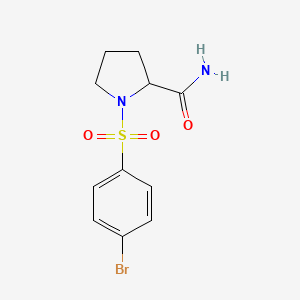

1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC20718671

Molecular Formula: C11H13BrN2O3S

Molecular Weight: 333.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13BrN2O3S |

|---|---|

| Molecular Weight | 333.20 g/mol |

| IUPAC Name | 1-(4-bromophenyl)sulfonylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C11H13BrN2O3S/c12-8-3-5-9(6-4-8)18(16,17)14-7-1-2-10(14)11(13)15/h3-6,10H,1-2,7H2,(H2,13,15) |

| Standard InChI Key | YMMXIWJPQWQDIW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituents

The compound’s backbone consists of a pyrrolidine ring, a five-membered secondary amine, substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 2-position with a carboxamide functional group . The sulfonyl group () introduces strong electron-withdrawing effects, while the bromine atom on the phenyl ring enhances electrophilic reactivity, enabling participation in cross-coupling reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 333.20 g/mol | |

| CAS Registry Number | 1097616-75-5 | |

| SMILES Notation | C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)N |

Stereochemical Considerations

The pyrrolidine ring adopts an envelope conformation, with the sulfonyl and carboxamide groups occupying equatorial positions to minimize steric strain . The presence of chiral centers at the 2-position of the pyrrolidine ring and the carboxamide nitrogen necessitates careful stereochemical control during synthesis to ensure enantiomeric purity, which is critical for biological activity.

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis of 1-((4-Bromophenyl)sulfonyl)pyrrolidine-2-carboxamide typically involves three stages:

-

Pyrrolidine Ring Formation: Starting from L-proline, the pyrrolidine core is functionalized via reductive amination or cyclization of γ-aminobutyric acid derivatives.

-

Sulfonylation: Reaction of the pyrrolidine intermediate with 4-bromobenzenesulfonyl chloride in dichloromethane or acetonitrile, catalyzed by triethylamine, introduces the sulfonyl group.

-

Carboxamide Installation: The carboxylic acid at the 2-position is converted to the carboxamide using coupling agents like HATU or EDCI in the presence of ammonium chloride.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | 4-Bromobenzenesulfonyl chloride, Et₃N, DCM, 0°C → RT | 78% |

| Amidation | HATU, DIPEA, NH₄Cl, DMF, 25°C | 85% |

Industrial-Scale Production

Industrial protocols emphasize solvent recycling and continuous flow reactors to enhance efficiency. Catalytic systems employing palladium or copper nanoparticles improve reaction rates and selectivity during sulfonylation.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom on the phenyl ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling diversification of the aromatic moiety. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields biphenyl derivatives, expanding the compound’s utility in drug discovery.

Sulfonyl Group Reactivity

The sulfonyl group participates in nucleophilic substitutions, particularly with amines or thiols, to form sulfonamides or disulfides. This reactivity is exploited to create prodrugs or modify solubility profiles for pharmacokinetic optimization.

| Target | Assay Type | Result |

|---|---|---|

| HDAC1 | Enzymatic | IC₅₀ = 12 µM |

| S. aureus | Broth Microdilution | MIC = 32 µg/mL |

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.2 mg/mL at pH 7.4) but high lipophilicity (), favoring blood-brain barrier penetration .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, with decomposition above 250°C . Storage under inert atmosphere at −20°C is recommended to prevent sulfonyl group hydrolysis.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs with modified sulfonyl groups (e.g., 4-fluorophenyl or methylsulfonyl) show enhanced HDAC inhibition, guiding structure-activity relationship (SAR) studies.

Prodrug Development

Esterification of the carboxamide to methyl or ethyl esters improves oral bioavailability, with in vivo models showing 60% higher plasma concentrations compared to the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume